

Ozolinone: A Comprehensive Technical Guide to its Chemical Properties and Solubility

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Compound of Interest

Compound Name: Ozolinone

Cat. No.: B1678133

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozolinone is a key pharmacologically active metabolite of the diuretic drug etozoline. As a member of the thiazolidinone class of compounds, its chemical and physical properties, particularly its solubility, are of paramount importance for its study and potential therapeutic applications. This technical guide provides an in-depth overview of the chemical properties and solubility of **ozolinone**, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Properties of Ozolinone

Ozolinone is a chiral molecule, and its properties are summarized in the table below. While experimental data for some properties are readily available, others, such as the boiling point and pKa, are less commonly reported and may be estimated through computational models.

Property	Value	Source
IUPAC Name	(2Z)-2-(3-methyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetic acid	[1]
Chemical Formula	C ₁₁ H ₁₆ N ₂ O ₃ S	[2][3]
Molecular Weight	256.32 g/mol	[2][3]
Melting Point	164 °C (with decomposition)	
Boiling Point	Not experimentally determined (Predicted)	
pKa	Not experimentally determined (Predicted)	
Appearance	White to off-white crystalline powder (inferred from related compounds)	

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. **Ozolinone**, like many other oxazolidinones, is characterized by poor water solubility. Quantitative solubility data in common laboratory solvents are not widely published. The following table provides a qualitative summary based on the general characteristics of this class of compounds.

Solvent	Solubility
Water	Poorly soluble
Ethanol	Slightly soluble
Dimethyl Sulfoxide (DMSO)	Soluble

The lipophilic nature of **ozolinone** can be inferred from its predicted octanol-water partition coefficient (LogP). A higher LogP value generally corresponds to lower aqueous solubility.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the chemical and physical properties of a compound. The following sections outline standard experimental protocols for key parameters.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that can indicate its purity.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **ozolinone** is packed into a capillary tube, which is sealed at one end.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Heating:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
- **Observation:** The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting range is reported. For pure compounds, the melting range is typically narrow.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its behavior in biological systems.

Methodology: Potentiometric Titration

- **Solution Preparation:** A solution of **ozolinone** of known concentration is prepared in a suitable solvent, typically a co-solvent system like water-methanol for poorly soluble compounds.

- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Measurement:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Solubility Determination

Determining the quantitative solubility of a compound is essential for formulation development and pharmacological studies.

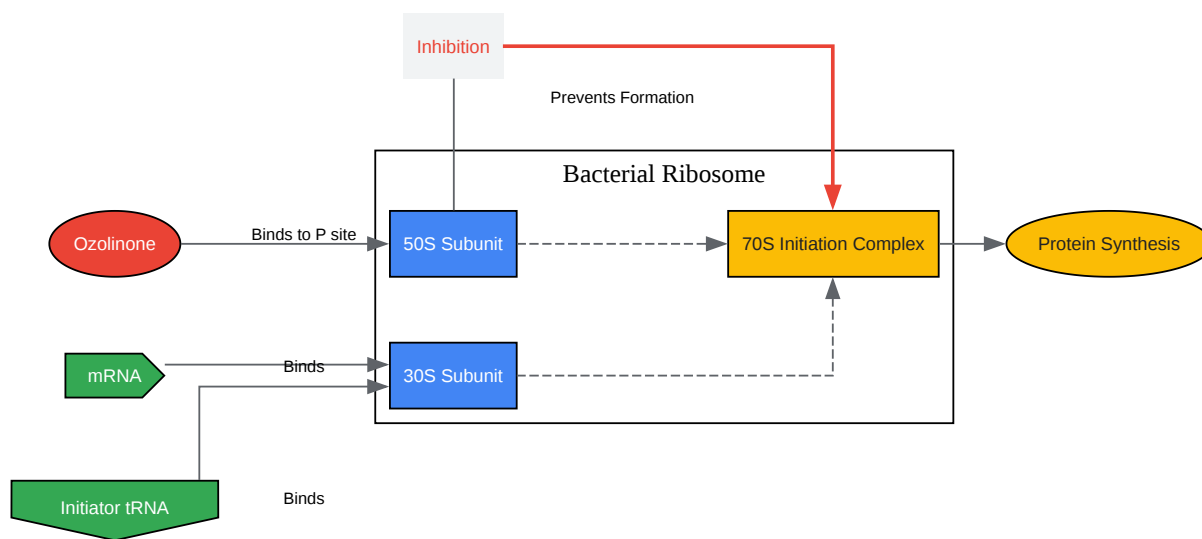
Methodology: Shake-Flask Method

- **Equilibration:** An excess amount of solid **ozolinone** is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
- **Agitation:** The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of **ozolinone** in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Signaling Pathways and Mechanisms

Mechanism of Action of Oxazolidinones

Ozolinone belongs to the broader class of oxazolidinone antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process.

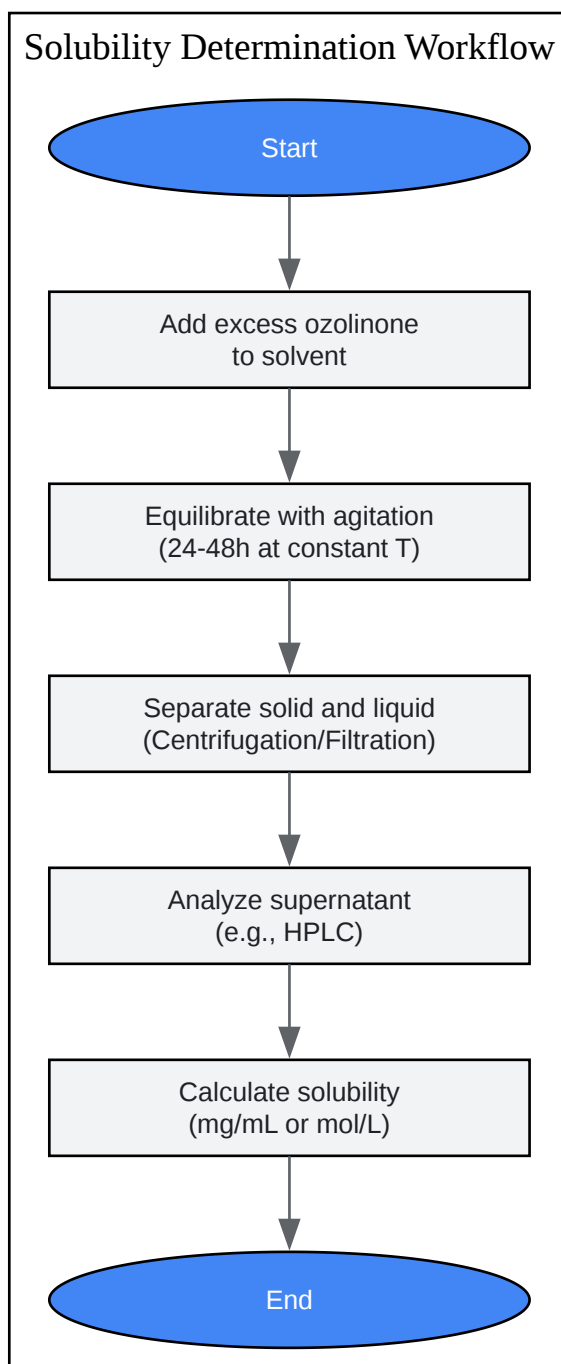


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Caption: Mechanism of action of **ozolinone** on bacterial protein synthesis.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like **ozolinone**.



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Caption: Experimental workflow for determining the solubility of **ozolinone**.

Conclusion

This technical guide has provided a detailed overview of the known chemical properties and solubility of **ozolinone**. While some physical constants like boiling point and pKa require further experimental determination or more robust computational prediction, the provided information on its identity, molecular weight, and melting point serves as a solid foundation for further research. The qualitative solubility profile and the detailed experimental protocols offer practical guidance for laboratory work. The diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation of key concepts for drug development professionals. Further studies to obtain precise quantitative solubility data in various pharmaceutically relevant solvents are warranted to fully characterize this important molecule.

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